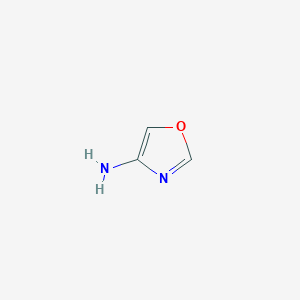

Oxazol-4-amine

Vue d'ensemble

Description

Oxazol-4-amine is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Oxazol-4-amine and its derivatives have shown promising biological activities, which are being explored for therapeutic applications. Key areas include:

- Antimicrobial Activity : Studies indicate that this compound derivatives can inhibit bacterial cell wall synthesis, showcasing potential as antimicrobial agents .

- Anticancer Properties : Research has demonstrated significant anticancer activity in various derivatives, particularly 1,3-oxazol-4-ylphosphonium salts, which exhibited effective growth inhibition across multiple cancer cell lines . The average GI50 values ranged from 0.3 to 1.1 μM, indicating strong potential for drug development targeting cancer .

- Anti-inflammatory Effects : Certain derivatives have been investigated for their anti-inflammatory properties, contributing to the compound's profile as a versatile therapeutic agent .

Material Science Applications

In material science, this compound plays a crucial role in developing advanced materials:

- Polymer Chemistry : The incorporation of this compound into polymer chains can enhance thermal stability and mechanical strength. Researchers are exploring its use in creating polymers suitable for electronics and biomedical applications .

- Coordination Chemistry : The compound acts as a chelating ligand, forming coordination complexes with metal ions. These complexes have applications in catalysis and luminescence technologies .

Data Table: Biological Activities of this compound Derivatives

Case Studies

-

Anticancer Activity Evaluation :

A study evaluated the anticancer properties of 1,3-oxazol-4-ylphosphonium salts against NCI tumor cell lines. Results indicated that certain compounds exhibited high cytotoxicity with low LC50 values (around 4 μM), suggesting their potential as effective anticancer drugs . -

Synthesis of Novel Derivatives :

Research focused on synthesizing chiral 1,2-oxazole derivatives demonstrated the utility of this compound as a building block for creating amino acid-like compounds. These new compounds showed optical activity and potential applications in drug development .

Mécanisme D'action

Target of Action

Oxazol-4-amine, a derivative of the oxazole family, is a heterocyclic compound Oxazole derivatives have been known to interact with a wide range of biological targets due to their ability to form non-covalent interactions with various enzymes and receptors .

Mode of Action

It’s worth noting that the interaction of oxazole derivatives with their targets often results in significant biological responses .

Biochemical Pathways

The same study on n-methylbenzo[d]oxazol-2-amine revealed that it significantly upregulated the metabolism of purine and pyrimidine while downregulating sphingolipid metabolism . This suggests that this compound might have a similar impact on these biochemical pathways.

Pharmacokinetics

The bioavailability, pharmacokinetics, and absorption of related compounds are areas of active research .

Result of Action

Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .

Action Environment

It’s important to note that the biological activity of oxazole derivatives can be influenced by the substitution pattern on the oxazole ring .

Analyse Biochimique

Biochemical Properties

Oxazol-4-amine plays a pivotal role in various biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial in delineating its biological activities

Cellular Effects

It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . A dose of 250 mg/kg reduced the T. spiralis abundance in the digestive tract by 49%

Metabolic Pathways

It is suggested that it interacts with various enzymes or cofactors

Transport and Distribution

It is suggested that it may interact with various transporters or binding proteins

Subcellular Localization

It is suggested that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Oxazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and involves the inversion of stereochemistry . Another method includes the reaction of nitriles with amino alcohols, followed by intramolecular cyclization .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts, for example, have been used to facilitate the preparation of oxazole derivatives . These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet, making the process more eco-friendly and cost-effective.

Analyse Des Réactions Chimiques

Types of Reactions: Oxazol-4-amine undergoes various chemical reactions, including:

Oxidation: Oxidative aromatization of oxazolines to oxazoles using reagents like manganese dioxide.

Reduction: Reduction reactions involving this compound can lead to the formation of different amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms within the oxazole ring.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products: The major products formed from these reactions include various oxazole derivatives, which can exhibit a range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties .

Comparaison Avec Des Composés Similaires

Oxazol-4-amine can be compared to other similar compounds, such as:

Oxazole: A parent compound with a similar five-membered ring structure containing oxygen and nitrogen atoms.

Isoxazole: An isomer of oxazole with the oxygen and nitrogen atoms positioned differently within the ring.

Thiazole: A heterocyclic compound with a sulfur atom replacing the oxygen atom in the ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .

Activité Biologique

Oxazol-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potential of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a five-membered ring containing nitrogen and oxygen, which contributes to its unique chemical reactivity and biological activity. The general structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound derivatives include:

- Antimicrobial Activity : Studies have shown that Oxazol-4-amines exhibit significant antimicrobial properties against various bacterial strains.

- Antiviral Activity : Some derivatives have demonstrated efficacy against viral infections, making them potential candidates for antiviral drug development.

- Anticancer Properties : Research indicates that certain oxazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types.

- Anti-inflammatory Effects : Compounds with oxazole moieties have been linked to anti-inflammatory activity, potentially useful in treating inflammatory diseases.

The mechanisms through which Oxazol-4-amines exert their biological effects are varied:

- Enzyme Inhibition : Many oxazole derivatives act as inhibitors of key enzymes involved in metabolic pathways, disrupting cellular functions in pathogens or cancer cells.

- Receptor Modulation : Some compounds interact with specific receptors, altering signaling pathways that lead to therapeutic effects.

- Quorum Sensing Inhibition : Certain derivatives inhibit bacterial communication systems, reducing virulence and biofilm formation.

Data Table: Biological Activity of Oxazol-4-amines

Case Study 1: Anticancer Activity

A study conducted on a series of oxazole derivatives demonstrated their ability to inhibit the growth of breast cancer cells. The most potent compound showed an IC50 value of 15 µM, significantly lower than the control group. This study highlights the potential for developing new anticancer agents based on the oxazole scaffold.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of Oxazol-4-amines revealed that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, a specific derivative showed an inhibition zone diameter of 20 mm against S. aureus, indicating strong antimicrobial potential.

Propriétés

IUPAC Name |

1,3-oxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c4-3-1-6-2-5-3/h1-2H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWFZLSDGBWCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616619 | |

| Record name | 1,3-Oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110926-01-7 | |

| Record name | 1,3-Oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.